5-Methoxy-2-methylpyrimidine-4-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H8N2OS/c1-4-7-3-5(9-2)6(10)8-4/h3H,1-2H3,(H,7,8,10) |
InChI Key |
CZHGBPGGMIKTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=S)N1)OC |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 5 Methoxy 2 Methylpyrimidine 4 Thiol
Comprehensive Retrosynthetic Analysis and Key Precursor Identification for the Pyrimidine-4-thiol Scaffold
A retrosynthetic analysis of 5-Methoxy-2-methylpyrimidine-4-thiol (1) suggests several logical disconnections to identify readily available starting materials. The primary disconnection strategy involves breaking the pyrimidine (B1678525) ring, which is a common approach in heterocyclic chemistry. nih.gov
A key disconnection can be made at the C4-S and N3-C4 bonds, leading back to a substituted pyrimidine-4-one or a 4-chloropyrimidine (B154816) intermediate. The thiol group can be introduced in a later step via thionation of a corresponding pyrimidin-4-one or by nucleophilic substitution of a 4-halopyrimidine.
Another logical disconnection breaks the pyrimidine ring into simpler, acyclic precursors. This approach identifies a β-dicarbonyl compound and a source of the N-C-N fragment as the key building blocks. For the target molecule, this would involve a methoxy-substituted β-ketoester and acetamidine (B91507) or a related synthon.
Based on this analysis, the following key precursors can be identified:
5-Methoxy-2-methylpyrimidin-4(3H)-one (2): This precursor allows for the direct thionation to the target thiol.
4-Chloro-5-methoxy-2-methylpyrimidine (3): This intermediate can be converted to the thiol via reaction with a sulfur nucleophile. google.com
α-Methoxy-β-ketoester (e.g., methyl 2-methoxy-3-oxobutanoate) (4): This is a crucial starting material for the cyclocondensation route.
Thiourea (B124793) (5): A common reagent used in the synthesis of thiouracils and related pyrimidine thiones. longdom.org
Acetamidine (6): Provides the C2-methyl and N1, N3 atoms in cyclocondensation reactions.
The retrosynthetic pathways are summarized in the following scheme:
Image depicting the retrosynthetic analysis is for illustrative purposes.Conventional and Emerging Synthetic Routes to this compound
Several synthetic strategies can be employed for the synthesis of this compound, leveraging both classical and modern synthetic methodologies.
One potential route involves the derivatization of a pre-formed thiouracil scaffold. This approach could start from the readily available 2-thiouracil. However, achieving the desired substitution pattern, specifically the 2-methyl and 5-methoxy groups, presents a significant challenge in terms of regioselectivity.
A plausible, though potentially complex, pathway would involve the initial synthesis of 2-methyl-4-thiouracil, followed by the introduction of the methoxy (B1213986) group at the C5 position. The methylation of uracil (B121893) and its derivatives is a known transformation, but controlling the regioselectivity to favor C5-methylation over N- or O-methylation can be difficult and may require the use of specific protecting groups and methylation agents. google.com
Cyclocondensation reactions represent a more direct and widely applicable approach for the synthesis of the pyrimidine core. mdpi.com The Biginelli reaction and its variations are classic examples of multicomponent reactions used for pyrimidine synthesis. semanticscholar.org
A highly convergent strategy for the synthesis of this compound involves the cyclocondensation of a suitably substituted β-ketoester with thiourea. Specifically, the reaction of an α-methoxy-β-ketoester, such as methyl 2-methoxy-3-oxobutanoate, with thiourea would directly construct the desired 5-methoxy-2-thioxo-pyrimidine ring system. Subsequent methylation at the sulfur atom would yield the target compound. The use of microwave irradiation has been shown to accelerate such cyclocondensation reactions, often leading to higher yields in shorter reaction times. mdpi.com
The general reaction is as follows:
Image depicting the cyclocondensation reaction is for illustrative purposes.A practical multi-step synthesis can be designed starting from simple and commercially available precursors. One such sequence begins with the synthesis of 2-amino-6-methylpyrimidine-4(3H)-thione, which can be prepared from the reaction of ethyl acetoacetate (B1235776) with guanidine (B92328) thiocyanate. researchgate.net
The subsequent steps would involve the introduction of the 5-methoxy group. This could potentially be achieved through an electrophilic substitution reaction at the C5 position, although this can be challenging due to the electron-deficient nature of the pyrimidine ring. A more viable approach might involve a sequence of halogenation at C5 followed by nucleophilic substitution with methoxide.
An alternative multi-step synthesis could start from 2-methyl-4-amino-5-methoxymethylpyrimidine, which can be synthesized from β-alkoxypropionitriles. google.com Conversion of the aminomethyl group to a thiol would be a key and potentially challenging transformation in this route.
Optimization of Reaction Conditions, Solvent Systems, and Isolation Techniques
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the cyclocondensation route , key parameters to optimize include:
Catalyst: Both acid and base catalysts can be employed. Brønsted acids like HCl or Lewis acids such as CuCl₂·2H₂O have been shown to be effective. semanticscholar.org The choice of catalyst can significantly influence the reaction rate and yield.
Solvent: While solvent-free conditions using techniques like grindstone chemistry have been reported to be efficient and environmentally friendly, various solvents such as ethanol (B145695), dimethylformamide (DMF), and toluene (B28343) can be used. semanticscholar.org The choice of solvent can affect the solubility of reactants and the reaction temperature.
Temperature: Reaction temperatures can range from room temperature to reflux conditions. Microwave-assisted synthesis often allows for rapid heating and shorter reaction times. mdpi.com
For the thionation of a pyrimidin-4-one precursor , common thionating reagents include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). researchgate.net Optimization would involve:
Thionating Agent: The stoichiometry of the thionating agent is critical. An excess may lead to side products, while an insufficient amount will result in incomplete conversion.
Solvent: High-boiling aprotic solvents like toluene or xylene are typically used for thionation reactions.
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure complete reaction without decomposition of the product.
Isolation techniques will typically involve precipitation of the product from the reaction mixture, followed by filtration and recrystallization from a suitable solvent such as ethanol to obtain a pure product. Chromatographic purification may be necessary in some cases to remove impurities.
The following table summarizes key optimization parameters for a hypothetical cyclocondensation reaction:
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
|---|---|---|---|---|
| Catalyst | HCl | CuCl₂·2H₂O | None (Thermal) | Moderate |
| Solvent | Ethanol | Solvent-free | Toluene | High |
| Temperature | Reflux | 100°C | 110°C | High |
Comparative Analysis of Synthetic Efficiency and Considerations for Scalability
| Route | Advantages | Disadvantages | Scalability |
| Thiouracil Derivatization | Potentially short if a suitable starting thiouracil is available. | Regioselectivity issues in methylation can lead to low yields and difficult purification. | Moderate, depending on the selectivity of the methylation step. |
| Cyclocondensation | Convergent, often a one-pot reaction from readily available precursors. High atom economy. | May require specific and potentially expensive substituted β-ketoesters. | High, especially with optimized multicomponent reaction protocols. |
| Multi-step Synthesis | Utilizes simple and inexpensive starting materials. | Longer reaction sequence, potentially leading to lower overall yield. May involve challenging transformations. | Moderate to high, depending on the efficiency of individual steps. |
The cyclocondensation route appears to be the most efficient and scalable approach due to its convergent nature and the potential for high yields in a single step. shd-pub.org.rs The use of green chemistry techniques such as solvent-free reactions and microwave assistance can further enhance its appeal for industrial applications. mdpi.comsemanticscholar.org
For scalability, factors such as heat transfer, mixing, and reagent addition rates become critical. Continuous flow chemistry offers a promising alternative to batch processing for the large-scale synthesis of such compounds, providing better control over reaction parameters and potentially higher yields and purity. syrris.jp
Green Chemistry Principles in the Synthesis of Pyrimidine Thiols
The application of green chemistry principles to the synthesis of pyrimidine thiols aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the use of safer solvents, catalysts, and energy-efficient methods to improve yield and minimize waste. rasayanjournal.co.inpowertechjournal.com Traditional methods for pyrimidine synthesis often rely on hazardous reagents and solvents, leading to environmental concerns. rasayanjournal.co.in In contrast, greener approaches offer significant advantages, including reduced reaction times, simplified workup procedures, and a lower environmental footprint. rasayanjournal.co.in
Several green techniques have been successfully applied to the synthesis of pyrimidine derivatives. These include:
Catalysis: The use of catalysts, such as ferric chloride or copper, can promote reactions under milder conditions and improve yields. researchgate.netorganic-chemistry.org Catalyst-free approaches have also been developed for specific reactions, further enhancing the green credentials of the synthesis. tandfonline.com
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and minimizing waste. researchgate.nettandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use and disposal of hazardous organic solvents, a key principle of green chemistry. researchgate.netacs.orgresearchgate.netresearchgate.net This approach often involves grinding the reactants together or using microwave irradiation to facilitate the reaction. acs.orgresearchgate.net
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred over traditional volatile organic compounds. tandfonline.commdpi.com
The following table provides a comparative overview of traditional versus greener approaches for the synthesis of pyrimidine thiols, highlighting the advantages of adopting sustainable practices.
| Feature | Traditional Synthesis Methods | Green Synthesis Methods |
| Solvents | Often use hazardous and volatile organic solvents. rasayanjournal.co.in | Emphasize solvent-free conditions or the use of benign solvents like water and ethanol. rasayanjournal.co.inresearchgate.netacs.orgresearchgate.netresearchgate.net |
| Catalysts | May use stoichiometric and often toxic reagents. rasayanjournal.co.in | Employ catalytic amounts of recyclable or less toxic catalysts (e.g., ferric chloride, copper). researchgate.netorganic-chemistry.org |
| Energy | Typically rely on conventional heating, which can be energy-intensive. nih.gov | Utilize energy-efficient methods like microwave and ultrasound irradiation. mdpi.comnih.gov |
| Reaction Time | Often require long reaction times, from hours to days. nih.gov | Significantly shorter reaction times, often in the range of minutes. nih.gov |
| Yield | Yields can be variable and sometimes moderate. nih.gov | Generally provide high to excellent yields. rasayanjournal.co.inresearchgate.net |
| Waste | Can generate significant amounts of waste and byproducts. rasayanjournal.co.in | Minimize waste through atom economy and fewer synthetic steps. rasayanjournal.co.in |
| Procedure | Often involve multiple steps and complex workup procedures. rasayanjournal.co.in | Simplified one-pot syntheses and easier product isolation. researchgate.nettandfonline.com |
The synthesis of this compound can be approached using a retro-synthetic analysis that suggests the condensation of a β-keto ester with thiourea or a derivative. A plausible advanced and green synthetic route would involve a one-pot, three-component reaction.
The following table outlines a potential advanced synthesis for this compound, incorporating green chemistry principles.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Ethyl 2-formyl-3-methoxypropanoate, Acetamidine hydrochloride | Sodium ethoxide in ethanol, reflux | 5-Methoxy-2-methylpyrimidin-4-one |
| 2 | 5-Methoxy-2-methylpyrimidin-4-one | Lawesson's reagent or P4S10 in pyridine (B92270) or toluene, reflux | This compound |
Exploration of the Chemical Reactivity and Derivatization Potential of 5 Methoxy 2 Methylpyrimidine 4 Thiol
Chemical Transformations Involving the Thiol Moiety
The thiol group is a key site of reactivity in 5-Methoxy-2-methylpyrimidine-4-thiol, readily undergoing oxidation, alkylation, and acylation reactions.
The sulfur atom of the thiol group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. The selective oxidation to either sulfoxide or sulfone can be achieved by carefully choosing the oxidizing agent and reaction conditions. For instance, milder oxidizing agents or controlled stoichiometry tend to favor sulfoxide formation, while stronger oxidants or harsher conditions lead to the fully oxidized sulfone. organic-chemistry.orgorganic-chemistry.org
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org The selectivity of the oxidation can be influenced by the catalyst used; for example, tantalum carbide as a catalyst with 30% hydrogen peroxide can yield sulfoxides, whereas niobium carbide under similar conditions can produce sulfones. organic-chemistry.org Another approach involves using urea-hydrogen peroxide with phthalic anhydride, which can directly yield sulfones from sulfides. organic-chemistry.org
Table 1: Oxidative Reactions of Thiol Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Alkyl Aryl Sulfides | Stoichiometric (S,S)-(-)-diethyl tartrate/titanium(IV) isopropoxide, cumene (B47948) hydroperoxide | (S)-(-)-methyl p-tolyl sulfoxide | orgsyn.org |
| Sulfides | 30% Hydrogen Peroxide, Tantalum Carbide | Sulfoxides | organic-chemistry.org |
| Sulfides | 30% Hydrogen Peroxide, Niobium Carbide | Sulfones | organic-chemistry.org |
| Substituted Sulfides | Urea-hydrogen peroxide, Phthalic anhydride | Sulfones | organic-chemistry.org |
The nucleophilic nature of the thiol group allows for facile alkylation and acylation reactions at the sulfur atom. These reactions are fundamental for introducing a wide variety of substituents and for the synthesis of more complex molecules.
Alkylation of the thiol can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net For example, 2-benzylthiopyrimidine derivatives can be synthesized by the condensation of 2-thiopyrimidines with benzyl (B1604629) halides. researchgate.net S-methylation of nitrogen-containing heterocyclic thiols can also be achieved using methanol (B129727) under acidic conditions. clockss.org
Acylation reactions, on the other hand, typically involve the use of acyl chlorides or anhydrides to form thioesters.
Table 2: S-Alkylation and S-Acylation Reactions
| Thiol Derivative | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Thiopyrimidines | Benzyl halides, Base | 2-Benzylthiopyrimidines | researchgate.net |
| Nitrogen-containing heterocyclic thiols | Methanol, Acid | S-methylated heterocycles | clockss.org |
| Thiol | Acyl Chloride/Anhydride | Thioester | N/A |
Thiols can be oxidized to form disulfides, a reaction that is reversible. libretexts.org This transformation is a key process in various chemical and biological systems. The formation of a disulfide bond involves the coupling of two thiol groups. libretexts.org This can be achieved through various oxidative methods.
The reduction of disulfides back to their corresponding thiols is also a critical process. Common reducing agents for this transformation include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which are often used in excess to drive the equilibrium towards the reduced thiol form. libretexts.org The interconversion between thiols and disulfides is a redox reaction, with the dithiol being the reduced form and the disulfide being the oxidized form. libretexts.org
Unsymmetrical disulfides can be synthesized from thiols and specific reagents like bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions. organic-chemistry.org
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring System
The pyrimidine ring is generally considered electron-deficient, which typically makes electrophilic aromatic substitution reactions challenging. researchgate.net However, the presence of activating groups on the ring can facilitate such reactions. researchgate.net In the case of this compound, the methoxy (B1213986) group at the C5 position is an electron-donating group, which can activate the ring towards electrophilic attack.
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA) reactions. researchgate.netnih.gov This is a key pathway for the introduction of various nucleophiles onto the pyrimidine core. The presence of the methoxy group can influence the regioselectivity of these reactions.
In SNA reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.comlibretexts.org In the context of this compound, a halogenated precursor would typically be required for a nucleophile to displace the halide. The positions of the nitrogen atoms in the pyrimidine ring inherently make the carbon atoms electron-poor and thus more susceptible to nucleophilic attack.
The reactivity of substituted pyridines and pyrimidines towards nucleophilic amination has been demonstrated, offering a route to aminopyridines and related structures. ntu.edu.sg
Table 3: Nucleophilic Aromatic Substitution on Pyrimidine Derivatives
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |
| 2-Chloro-1,3,5-trinitrobenzene | Nucleophile | Substituted product | libretexts.org |
| Halopyridines | Amine nucleophiles | Aminopyridines | ntu.edu.sg |
Strategic Use of Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine C-X Bonds
Metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to pyrimidine systems. researchgate.net Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents onto the pyrimidine ring, provided a suitable handle like a halogen or triflate is present.
For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-S bonds between thiols and aryl electrophiles. nih.gov These reactions are valuable for synthesizing aryl thioethers. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions of thiols with aryl and heteroaryl iodides have been developed. nih.gov Iron-catalyzed cross-couplings of benzyl and tertiary halides with thiols have also been reported. chemrxiv.org
These cross-coupling reactions offer a versatile strategy for the derivatization of pyrimidine scaffolds, allowing for the construction of complex molecules with diverse functionalities. researchgate.net
Table 4: Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst | Coupling Partners | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium | Organoboron reagent, Aryl/heteroaryl halide | Biaryl | youtube.com |
| Stille Coupling | Palladium | Organotin reagent, Aryl/heteroaryl halide | Biaryl | youtube.com |
| Buchwald-Hartwig Amination | Palladium | Amine, Aryl/heteroaryl halide | Aryl amine | youtube.com |
| C-S Cross-Coupling | Palladium | Thiol, Aryl halide | Aryl thioether | nih.gov |
| C-S Cross-Coupling | Nickel/Photoredox | Thiol, Aryl/heteroaryl iodide | Aryl thioether | nih.gov |
Ring Modification and Rearrangement Reactions Involving the Pyrimidine Thiol
The pyrimidine scaffold, while aromatic, is susceptible to various ring modification and rearrangement reactions, particularly when activated by appropriate functional groups. The presence of a thiol group at the C4 position, in conjunction with a methoxy group at C5, opens avenues for intramolecular cyclizations and ring transformations, leading to the formation of fused heterocyclic systems.
One of the primary pathways for ring modification of pyrimidine thiols involves their utilization as precursors for the synthesis of fused pyrimidines. These reactions often proceed through the initial S-alkylation of the thiol group, followed by an intramolecular cyclization. For instance, reaction with bifunctional electrophiles can lead to the formation of new rings fused to the pyrimidine core. While specific studies on this compound are not extensively documented, the reactivity of analogous 4-thiopyrimidine systems provides a strong basis for predicting its behavior.
Thiation of the corresponding pyrimidin-4-one with reagents like Lawesson's reagent is a common method to introduce the C4-thiol functionality, which can then undergo further transformations. nih.gov For example, the reaction of pyrimidine-4-thiones with various reagents can lead to the formation of thiazolo[4,5-d]pyrimidines. This transformation typically involves the reaction of the thiol with a suitable electrophile that also bears a group capable of cyclizing onto a nitrogen atom of the pyrimidine ring.
Furthermore, pyrimidine-to-pyrimidine ring transformations have been observed under certain conditions. For example, the reaction of 5-cyanouracils with thioureas can lead to the formation of 5-carbamoyl-2-thiocytosines, demonstrating the potential for the pyrimidine ring to undergo cleavage and re-cyclization. rsc.org While this compound does not possess a cyano group at the 5-position, this highlights the inherent reactivity of the pyrimidine core towards ring-opening and rearrangement when appropriately substituted.
Rearrangement reactions can also be initiated at the pyrimidine ring itself, particularly in the presence of strong nucleophiles or under thermal or photochemical conditions. For instance, ring transformations of pyrimidine and its N-alkylpyrimidinium salts with nucleophiles have been shown to yield pyridine (B92270) derivatives. wur.nl The electron-donating methoxy group at the 5-position of the target compound would likely influence the regioselectivity of such nucleophilic attacks and subsequent rearrangements.
The synthesis of fused pyrimidine derivatives is a significant area of research due to their diverse biological activities. nih.govnih.govsciencescholar.us Methodologies such as ultrasound-assisted synthesis have been employed to improve reaction times and yields in the construction of these complex heterocyclic systems. nih.gov Such techniques could foreseeably be applied to the derivatization of this compound to generate novel fused structures.
Chemo- and Regioselectivity in the Functionalization of Multi-functionalized Derivatives
The presence of multiple reactive sites in derivatives of this compound—namely the pyrimidine nitrogens, the thiol sulfur, and potentially activated positions on the ring—necessitates a careful consideration of chemo- and regioselectivity in further functionalization reactions. The inherent electronic properties of the substituents play a crucial role in directing incoming reagents to a specific site.
The thiol group is a soft nucleophile and will readily react with soft electrophiles, such as alkyl halides, in S-alkylation reactions. researchgate.net This reaction is generally highly chemoselective, leaving the harder nitrogen nucleophiles of the pyrimidine ring untouched under mild conditions. The resulting thioether can then be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which in turn can act as leaving groups in nucleophilic substitution reactions.
In reactions involving electrophilic attack on the pyrimidine ring, the directing effects of the existing substituents are paramount. The 5-methoxy group is a strong activating group and an ortho-, para-director. However, in the context of the pyrimidine ring, the situation is more complex due to the presence of the two ring nitrogens. The 2-methyl group provides weak activation. Generally, electrophilic substitution on the pyrimidine ring is difficult due to its electron-deficient nature. However, the presence of the activating methoxy group at C5 could facilitate such reactions, with the most likely position for substitution being the C6 position, which is activated by the 5-methoxy group and less sterically hindered.
When considering nucleophilic substitution reactions on the pyrimidine ring, the situation is reversed. The ring is inherently electron-deficient and thus susceptible to nucleophilic attack. The thiol group, especially in its thiolate form, is a poor leaving group. However, if converted to a better leaving group, such as a sulfonyl group, nucleophilic aromatic substitution (SNAr) can occur. acs.org In such cases, the position of attack would be influenced by the other substituents.
The functionalization of multi-functionalized pyrimidines often requires careful selection of reaction conditions to achieve the desired chemo- and regioselectivity. For instance, in the synthesis of di-substituted pyridopyrimidines, the choice of reagents and reaction sequence is critical to control the substitution pattern. nih.gov Similarly, the synthesis of fused pyrimidines from readily available pyrimidine scaffolds often involves selectivity challenges due to multiple potential reaction pathways. nih.gov The development of selective synthetic methods is crucial for the efficient construction of complex pyrimidine-based molecules. nih.gov
Design, Synthesis, and Structural Elucidation of Novel Compounds Derived from 5 Methoxy 2 Methylpyrimidine 4 Thiol
Rational Design Principles for Structural Diversification of Pyrimidine (B1678525) Thiol Derivatives
The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleic acids. nih.govnih.gov Its structural versatility allows for easy modification at multiple positions, making it an attractive starting point for the design of new therapeutic agents. nih.gov The rational design of derivatives of 5-methoxy-2-methylpyrimidine-4-thiol is guided by several key principles aimed at exploring and optimizing their chemical and biological properties.
One primary strategy is bioisosteric replacement , where functional groups are exchanged for others with similar physical or chemical properties. proquest.com For instance, the thiol group (-SH) can be crucial for certain biological activities, including acting as an antioxidant or a metal chelator. nih.gov The design process often involves modifying this thiol group to enhance target engagement or modulate pharmacokinetic properties.
Another key principle is structural diversification . The pyrimidine scaffold can be readily functionalized at its 2, 4, 5, and 6 positions. nih.gov For this compound, the primary sites for diversification are the thiol group at position 4 and the potential for reactions involving the methoxy (B1213986) and methyl groups. This allows for the creation of a library of compounds with varied steric and electronic properties.
Molecular hybridization is a third design principle, which involves combining the pyrimidine thiol scaffold with other known pharmacophores. nih.gov This can lead to the development of multifunctional molecules with the potential to interact with multiple biological targets. nih.gov For example, attaching other heterocyclic rings to the pyrimidine core can introduce new interaction points for biological targets.
Finally, the design process is often guided by computational methods, such as molecular docking, to predict the binding of designed molecules to specific protein targets. proquest.com This allows for a more targeted approach to synthesis, focusing on compounds with the highest predicted activity.
Synthesis of S-Functionalized Pyrimidine Thioethers and their Structural Variants
A primary route for the diversification of this compound involves the S-functionalization of the thiol group to form various pyrimidine thioethers. This is typically achieved through the alkylation of the thiol, a common and efficient method for forming carbon-sulfur bonds. jmaterenvironsci.com
The synthesis generally proceeds via the reaction of the pyrimidine thiol with a suitable alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. This reaction is versatile and can be used to introduce a wide range of substituents at the sulfur atom. jmaterenvironsci.com
A general scheme for this synthesis is as follows:

Scheme 1: General synthesis of S-functionalized pyrimidine thioethers from this compound.
The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and selectivity. nih.gov For instance, the use of phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. jmaterenvironsci.com
The synthesis of structural variants can also be achieved through the condensation of S-alkylisothioureas with β-ketoesters. nih.gov This one-pot method provides a convenient route to 4-pyrimidone-2-thioethers, which are valuable precursors for further functionalization. nih.gov
Construction of Fused Heterocyclic Systems Utilizing the 5-Methoxy-2-methylpyrimidine (B3110092) Core
The 5-methoxy-2-methylpyrimidine core serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These reactions often utilize the reactivity of the thiol group and the adjacent positions on the pyrimidine ring.
One common strategy involves the reaction of the pyrimidine thiol with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. mdpi.com This cyclocondensation reaction proceeds through initial S-alkylation followed by an intramolecular cyclization.
Another approach involves the condensation of the pyrimidine thiol with other reagents to form fused systems. For instance, reaction with suitable α,β-unsaturated ketones can lead to the formation of pyrimido[4,5-e] nih.govorientjchem.orgnih.govthiadiazine derivatives. researchgate.net These reactions often proceed in the presence of an acid or base catalyst and can result in the formation of complex polycyclic structures.
The construction of these fused systems significantly expands the chemical space accessible from the starting pyrimidine thiol and can lead to compounds with novel biological activities. nih.govnih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Derivatives
The unambiguous determination of the structures of the newly synthesized derivatives of this compound is crucial. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. researchgate.net Both ¹H and ¹³C NMR are routinely used to characterize pyrimidine derivatives. nih.govmdpi.com
In ¹H NMR spectra, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons in the molecule. ijirset.comresearchgate.net For example, the protons of the methyl group on the pyrimidine ring will appear as a distinct singlet, while the protons of any attached alkyl chains will show characteristic splitting patterns.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups. For instance, the carbon atom of the C=S group in the pyrimidine thiol will have a characteristic downfield chemical shift. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are often used to establish the connectivity between protons and carbons, further confirming the structure of the synthesized compounds. mdpi.com
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govnih.gov These techniques are particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of a pyrimidine thiol derivative, characteristic absorption bands can be observed for the C=N and C=C stretching vibrations of the pyrimidine ring, typically in the region of 1500-1600 cm⁻¹. nih.gov The C-S stretching vibration is usually weaker and appears at lower frequencies. The presence of other functional groups, such as C=O or N-H, will also give rise to characteristic absorption bands. nih.gov
Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. nih.govnih.gov The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. researchgate.net
In the mass spectrum, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. For pyrimidine derivatives, common fragmentation pathways involve the cleavage of the side chains attached to the pyrimidine ring. The analysis of these fragments helps to confirm the proposed structure of the synthesized compound. nih.gov
Investigation of Conformational Preferences and Tautomerism in Derivatives
The conformational landscape and tautomeric equilibria of derivatives of this compound are of significant interest due to their potential influence on the compounds' chemical reactivity and biological activity. The inherent flexibility of substituents and the possibility of proton migration within the pyrimidine core give rise to a complex interplay of structural isomers. This section delves into the investigation of these phenomena, drawing upon computational and spectroscopic studies of related pyrimidine systems to elucidate the probable conformational and tautomeric behavior of these novel derivatives.
The primary tautomeric relationship in these compounds is the thione-thiol equilibrium. The thione form features a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen, whereas the thiol form is characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an aromatic pyrimidine ring.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in assessing the relative stabilities of these tautomers. For related pyrimidine-thiol systems, it has been shown that the thione form is generally the more stable tautomer, a finding that is consistent across various levels of theory. jocpr.comkashanu.ac.ir The relative stability is, however, sensitive to the electronic nature of the substituents on the pyrimidine ring and the polarity of the solvent. jocpr.com
For derivatives of this compound, the presence of the electron-donating methoxy and methyl groups is expected to influence the tautomeric preference. Theoretical calculations on analogous systems, such as 2-amino-6-methyl pyrimidine-4-one, have demonstrated that the relative stability of tautomers can be significantly altered by the surrounding medium. jocpr.com In the gas phase, the energy difference between tautomers might be modest, but in polar solvents, the more polar tautomer is often stabilized to a greater extent.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, provide experimental evidence for the predominant tautomeric form in solution and in the solid state. In the ¹³C NMR spectra of related compounds, the chemical shift of the carbon atom attached to the sulfur can be indicative of the tautomeric state. Similarly, IR spectroscopy can distinguish between the C=S stretching vibration of the thione and the S-H stretching of the thiol.
Conformational preferences in these derivatives are primarily associated with the orientation of the methoxy group and any substituents introduced at the thiol position. The rotation around the C5-O bond of the methoxy group and the C4-S bond in S-substituted derivatives will have specific rotational barriers, leading to preferred low-energy conformations. The planarity of the pyrimidine ring can also be influenced by bulky substituents, although pyrimidine itself is a planar aromatic system.
To provide a quantitative insight into these structural features, the following data tables present hypothetical, yet representative, bond lengths, bond angles, and dihedral angles for the thione and thiol tautomers of a generic S-substituted derivative of this compound, based on DFT calculations performed on similar molecules. kashanu.ac.irkashanu.ac.ir
Table 1: Calculated Geometrical Parameters for the Thione Tautomer
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C4=S | 1.68 | |
| C4-N3 | 1.38 | |
| N3-H | 1.01 | |
| C5-C4 | 1.45 | |
| C5-O1 | 1.36 | |
| O1-C(Me) | 1.43 | |
| Bond Angles (º) | ||
| N3-C4-S | 125.0 | |
| C5-C4-S | 120.0 | |
| C4-N3-H | 118.0 | |
| Dihedral Angles (º) | ||
| C6-C5-O1-C(Me) | 179.5 (anti-periplanar) |
Table 2: Calculated Geometrical Parameters for the Thiol Tautomer
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C4-S | 1.77 | |
| S-H | 1.34 | |
| C4-N3 | 1.33 | |
| C5-C4 | 1.40 | |
| C5-O1 | 1.35 | |
| O1-C(Me) | 1.42 | |
| Bond Angles (º) | ||
| N3-C4-S | 115.0 | |
| C5-C4-S | 125.0 | |
| C4-S-H | 95.0 | |
| Dihedral Angles (º) | ||
| C6-C5-O1-C(Me) | -5.0 (syn-clinal) |
The relative energies of the tautomers are a key determinant of the equilibrium composition. Computational studies on related pyrazolone (B3327878) systems have shown that the energy difference can be influenced by intramolecular hydrogen bonding and the aromaticity of the ring system. kashanu.ac.ir For the derivatives of this compound, the thiol form benefits from the aromatic stabilization of the pyrimidine ring. However, the thione form may be stabilized by a network of intermolecular hydrogen bonds in the solid state or in protic solvents.
Table 3: Calculated Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |
| Thione | 0.00 | 0.00 |
| Thiol | +2.5 | -1.5 |
The data presented in these tables are illustrative and based on findings from closely related systems. Experimental and computational studies specifically focused on the derivatives of this compound would be necessary to definitively assign their conformational and tautomeric preferences. Such studies would provide a more precise understanding of the structure-activity relationships for this novel class of compounds.
Strategic Applications of 5 Methoxy 2 Methylpyrimidine 4 Thiol As a Versatile Chemical Building Block
Role in the Construction of Complex Organic Molecules and Advanced Heterocyclic Scaffolds
5-Methoxy-2-methylpyrimidine-4-thiol serves as a fundamental starting material for the synthesis of more elaborate molecular architectures, particularly fused heterocyclic systems. The presence of multiple reaction sites allows for sequential and controlled modifications, leading to complex structures with potential applications in medicinal chemistry and materials science. nih.gov
A significant application is in the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives. nih.gov These fused bicyclic structures are of considerable interest due to their structural similarity to purines, allowing them to interact with biological systems. The synthesis often involves the reaction of a pyrimidine-thiol derivative with other reagents to construct the adjacent thiazole (B1198619) ring. For instance, new 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine compounds have been synthesized and evaluated for their biological activities. nih.gov The general synthetic strategy may involve creating the core thiazolopyrimidine structure first, followed by introducing various substituents to modulate the molecule's properties. nih.gov The pyrimidine-thiol moiety is integral to forming these advanced scaffolds, which are explored for a variety of therapeutic targets.
Utility in the Development of Chemical Probes and Ligands for Biological Research
The pyrimidine-thiol scaffold is instrumental in the development of specialized molecules used to investigate biological processes. These chemical probes and ligands are designed to interact with specific biomolecules, such as enzymes and receptors, providing insights into their function and aiding in drug discovery. ekb.egchemscene.com
Precursors for Enzyme Inhibition Studies (e.g., α-glucosidase, pancreatic lipase)
Derivatives of pyrimidine-thiols are widely investigated as potential inhibitors of metabolic enzymes like α-glucosidase and pancreatic lipase (B570770), which are key targets for managing type 2 diabetes and obesity, respectively. tubitak.gov.trmdpi.com
α-Glucosidase Inhibition: α-Glucosidase inhibitors work by delaying carbohydrate digestion, which helps in controlling post-meal blood glucose levels. tubitak.gov.tr Numerous studies have demonstrated that compounds incorporating pyrimidine (B1678525) and thiol functionalities exhibit significant α-glucosidase inhibitory activity. For example, a series of new 4,6-diarylpyrimidine-2(1H)-thiol derivatives were synthesized and showed potent inhibitory effects, with some compounds being more effective than the standard drug, acarbose. tubitak.gov.tr Another study on fused pyrimidine derivatives also highlighted their potential as α-glucosidase inhibitors. tubitak.gov.tr The structural features of the pyrimidine core, combined with various substitutions, allow these molecules to fit into the active site of the enzyme, leading to its inhibition. tubitak.gov.tr
Pancreatic Lipase Inhibition: Pancreatic lipase is the primary enzyme responsible for digesting dietary fats. nih.gov Inhibiting this enzyme can reduce fat absorption and is a validated strategy for treating obesity. nih.govnih.gov Research has shown that pyrimidine-thiol derivatives are effective pancreatic lipase inhibitors. In one study, newly synthesized pyrimidine-2(1H)-thiol compounds were screened for their activity, and several were identified as potent inhibitors. tubitak.gov.tr The lipophilic nature and specific structural arrangement of these compounds enable them to interact with the lipase, preventing it from breaking down triglycerides. google.commdpi.com
| Derivative Class | Target Enzyme | Key Findings | Reference(s) |
| 4,6-Diarylpyrimidine-2(1H)-thiols | α-Glucosidase | Exhibited greater inhibitory effect than acarbose, with IC50 values ranging from 2.36 to 13.34 µM. | tubitak.gov.tr |
| 4,6-Diarylpyrimidine-2(1H)-thiols | Pancreatic Lipase | Several compounds were active, with the best inhibitors showing IC50 values in the sub-micromolar range (e.g., 0.29 ± 0.026 µM). | tubitak.gov.tr |
| Fused Pyridotriazolopyrimidines | α-Glucosidase | Showed significant inhibitory activity, demonstrating the potential of fused pyrimidine systems. | tubitak.gov.tr |
Development of Scaffolds for Receptor Binding Affinity Studies
The thiazolo[5,4-d]pyrimidine scaffold, derived from pyrimidine-thiols, is particularly valuable for developing ligands that target specific biological receptors. A notable example is the development of antagonists for adenosine (B11128) receptors (ARs), which are implicated in various physiological processes and are targets for conditions like depression.
Researchers have synthesized novel 7-amino-thiazolo[5,4-d]pyrimidine derivatives and evaluated their binding affinity for human A1 and A2A adenosine receptors. nih.gov These studies aim to develop dual-acting antagonists. The synthesis of these complex molecules relies on the versatile chemistry of the pyrimidine-thiol precursors, allowing for the introduction of different chemical groups to fine-tune the binding affinity and selectivity for the desired receptors. nih.gov
Exploration of Compounds for in vitro Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and pyrimidine-thiol derivatives have emerged as a promising class of compounds. Their structural framework can be modified to create molecules with potent activity against various pathogens, including drug-resistant bacteria. researchgate.net
Studies have shown that compounds containing the pyrimidine-thiol moiety exhibit significant antibacterial and antifungal properties. ekb.egtubitak.gov.tr For instance, certain 4,6-diarylpyrimidine-2(1H)-thiol derivatives demonstrated a broad spectrum of activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. tubitak.gov.tr Some of these compounds also showed potential as antituberculous agents against Mycobacterium smegmatis. tubitak.gov.tr The antimicrobial action is often attributed to the specific combination of the pyrimidine ring and the reactive thiol group, which can interact with essential microbial enzymes or cellular structures. ekb.eg
| Compound Class | Target Organism(s) | Notable Activity | Reference(s) |
| 4,6-Diarylpyrimidine-2(1H)-thiols | E. faecalis, S. aureus, B. cereus | Significant broad-spectrum activity against Gram-positive bacteria. | tubitak.gov.tr |
| 4,6-Diarylpyrimidine-2(1H)-thiols | M. smegmatis | Good activity with MIC values ranging from 62.5 to 500 µg/mL. | tubitak.gov.tr |
| Pyrimidine Thiol Derivatives | S. aureus, E. coli, C. albicans, A. niger | Compounds showed varying degrees of antimicrobial and antifungal activity. | ekb.eg |
Integration into Advanced Materials Science Research (e.g., as precursors for functional polymers or dyes)
While the primary focus of pyrimidine-thiol research has been in medicinal chemistry, the inherent properties of the pyrimidine ring also make it an attractive component for advanced materials. Pyrimidine-based compounds are investigated for their photophysical and electrochemical properties, which are relevant for applications in materials science. mdpi.comnih.gov
Pyrimidine derivatives are used as building blocks for luminescent materials and have been incorporated into dyes. niscpr.res.inresearchgate.net For example, novel donor-π-acceptor dyes using a pyrimidine unit as the electron-withdrawing group have been synthesized, and their photophysical properties were studied. researchgate.net The dynamic nature of the thiol-disulfide bond is also a key feature in the development of stimulus-responsive and self-healing materials, such as functional polymers and hydrogels. nih.gov Although direct applications of this compound in this area are not extensively documented, its structure provides a foundation for creating monomers that could be integrated into functional polymers or used in the synthesis of specialized dyes with unique optical properties.
Application in Coordination Chemistry and Ligand Design for Catalysis
The thiol group (-SH) in this compound and the nitrogen atoms within the pyrimidine ring are excellent coordination sites for metal ions. This makes the compound and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes have potential applications in catalysis and can also exhibit interesting biological properties.
The ability of Schiff base ligands derived from heterocyclic amines to form stable complexes with various metals like Cu(II) and Zn(II) is well-established. These complexes are often studied for their catalytic activity and biological relevance, including enzyme inhibition. The design of such ligands is a key aspect of coordination chemistry, and pyrimidine-thiols offer a versatile platform for creating multidentate ligands that can stabilize metals in different oxidation states.
Development of Novel Synthetic Reagents and Methodologies
The unique structural arrangement of this compound, featuring a reactive thiol group, an electron-donating methoxy (B1213986) group, and a nucleophilic pyrimidine core, positions it as a valuable scaffold for the development of innovative synthetic reagents and methodologies. Researchers have begun to exploit these features to devise new chemical transformations and construct complex molecular architectures.
The thiol group (-SH) on the pyrimidine ring is a key functional handle for a variety of chemical modifications. Its nucleophilic nature allows for straightforward S-alkylation, S-arylation, and the formation of disulfides, opening avenues for the creation of a diverse library of derivatives. youtube.comyoutube.com These reactions are often characterized by high yields and selectivity, making them amenable to both small-scale and large-scale synthesis. nih.gov For instance, the reaction of pyrimidine thiols with electrophiles such as alkyl halides or activated aryl systems can be used to introduce a wide range of substituents at the 4-position of the pyrimidine ring. ekb.egnih.gov
Furthermore, the thiol functionality can participate in addition reactions to unsaturated systems and can be oxidized to form sulfonyl derivatives. These sulfonylated pyrimidines have emerged as potent reagents for the arylation of other nucleophiles, demonstrating the potential of this compound as a precursor to new classes of coupling agents. nih.gov
The pyrimidine ring itself, activated by the methoxy and methyl groups, can engage in various cyclization and condensation reactions. researchgate.netnih.gov These transformations have been instrumental in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. researchgate.netgsconlinepress.com The development of one-pot, multi-component reactions involving pyrimidine derivatives highlights the efficiency and atom economy of these newer synthetic methodologies. nih.govbenthamscience.com
Recent studies have focused on leveraging the reactivity of pyrimidine thiols to create novel reagents with tailored properties. By carefully selecting the reaction partners and conditions, chemists can fine-tune the electronic and steric characteristics of the resulting molecules. This has led to the design of reagents for specific applications, such as bioconjugation and the development of chemical probes for biological systems. nih.gov The ability to create stable and selective linkages with biomolecules underscores the potential of thiol-containing heterocycles in chemical biology. researchgate.net
The following table summarizes some of the key transformations and reagent types developed from pyrimidine thiol scaffolds, which are applicable to this compound.
| Reaction Type | Reagents/Conditions | Product Class | Potential Applications |
| S-Alkylation | Alkyl halides, Base | Thioethers | Synthesis of functionalized building blocks |
| S-Arylation | Aryl halides, Catalyst | Aryl thioethers | Development of new ligands and materials |
| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts | Creation of complex organic molecules |
| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Sulfoxides, Sulfones | Precursors to coupling reagents |
| Condensation | Bifunctional electrophiles | Fused heterocycles | Synthesis of novel bioactive compounds |
The ongoing exploration of the chemistry of this compound and related compounds is expected to lead to the discovery of even more sophisticated synthetic tools and methodologies, further cementing the importance of pyrimidine thiols in modern organic synthesis. nih.govresearchgate.netnih.gov
Future Research Directions and Emerging Opportunities for 5 Methoxy 2 Methylpyrimidine 4 Thiol
Development of Sustainable and Eco-friendly Synthetic Routes
The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthetic pathways for key heterocyclic compounds like 5-Methoxy-2-methylpyrimidine-4-thiol. Future research will likely focus on moving away from traditional synthesis methods that often rely on harsh reagents and generate significant waste.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. researchgate.net The application of microwave irradiation to the cyclocondensation reactions typically used to form the pyrimidine (B1678525) ring could offer a more efficient route. researchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry): Sonication provides mechanical energy to activate molecules, often leading to higher yields and shorter reaction times under milder conditions. nih.gov Exploring its use in the synthesis of pyrimidine-4-thiols could enhance process efficiency. nih.gov
Catalyst-Free Reactions: Designing synthetic routes that proceed efficiently without a catalyst is a cornerstone of green chemistry. researchgate.net Research into one-pot, multicomponent reactions under catalyst-free conditions for pyrimidine derivatives is an active area that can be extended to this specific thiol. researchgate.net
Use of Greener Solvents: Replacing conventional volatile organic solvents with water, ethanol (B145695), or other bio-based solvents is crucial. nih.gov Investigating the solubility and reactivity of precursors for this compound in these green solvents will be a significant step forward.
| Synthesis Strategy | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. researchgate.net |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved efficiency, shorter synthesis time. nih.gov |
| Catalyst-Free Multicomponent Reactions | Simplified procedures, reduced waste, environmental friendliness. researchgate.net |
| Green Solvent Systems | Enhanced safety, reduced environmental impact, potential for novel reactivity. nih.gov |
Exploration of Unconventional Reactivity and Novel Transformation Pathways
The pyrimidine core, substituted with methoxy (B1213986), methyl, and thiol groups, offers a rich playground for exploring novel chemical transformations. The thiol group, in particular, is a versatile handle for a variety of reactions. Future research can unlock new synthetic possibilities by investigating:
Pyrimidine-to-Pyrimidine Ring Transformations: Studies have shown that certain substituted pyrimidines can undergo ring-opening and re-closure sequences to form different pyrimidine structures. Investigating the reaction of this compound with strong nucleophiles like guanidines or thioureas could lead to novel, densely functionalized pyrimidine scaffolds.
Cross-Coupling Reactions: The thiol moiety can be a substrate for various cross-coupling reactions to form C-S, C-N, or C-P bonds, enabling the introduction of diverse substituents and the construction of complex molecules.
Electrophilic Reactivity: While thiols are typically nucleophilic, exploring conditions that promote electrophilic reactivity at the sulfur atom could open up new transformation pathways.
Photochemical Reactions: The aromatic pyrimidine ring suggests potential for unique photochemical transformations, such as photocyclizations or photoisomerizations, leading to novel molecular architectures. acs.org
High-Throughput Synthesis and Combinatorial Chemistry Approaches for Derivative Libraries
To explore the potential applications of this compound, particularly in drug discovery and materials science, the rapid synthesis of a large number of derivatives is essential. High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for this purpose.
Future opportunities include:
Parallel Synthesis: Designing a robust synthetic route where the thiol, methoxy, or methyl groups (or positions on the pyrimidine ring) can be readily modified in a parallel fashion. This would involve developing reliable reactions that work with a wide range of building blocks.
Diversity-Oriented Synthesis (DOS): Applying DOS strategies to generate a library of structurally diverse and complex molecules starting from the this compound scaffold. nih.gov This approach aims to explore a broader chemical space to identify molecules with novel biological activities. nih.gov
Automated Synthesis Platforms: Utilizing robotic systems for automated synthesis can accelerate the production of derivative libraries, enabling faster screening cycles and data generation.
Advanced Spectroscopic and Microscopic Probing of Molecular Interactions
Understanding how this compound and its derivatives interact with biological macromolecules or materials is crucial for developing their applications. Advanced analytical techniques can provide unprecedented insight into these interactions at the molecular level.
| Technique | Information Gained | Relevance to this compound |
| 2D NMR Spectroscopy (COSY, HMBC) | Detailed structural confirmation and connectivity of atoms within the molecule and its derivatives. nih.gov | Essential for characterizing new compounds and understanding structural changes upon interaction. |
| X-ray Crystallography | Precise three-dimensional structure of the molecule and its complexes with proteins or other hosts. mdpi.com | Provides definitive proof of structure and reveals specific binding modes and intermolecular forces. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (association and dissociation rates) of binding to a target molecule. | Quantifies the affinity and stability of interactions, crucial for drug development. |
| Atomic Force Microscopy (AFM) | Visualization of single-molecule interactions and surface binding. | Enables the study of how derivatives interact with surfaces or form self-assembled monolayers. |
Future research will leverage these techniques to build a detailed picture of the intermolecular forces—such as hydrogen bonding, hydrophobic interactions, and π-stacking—that govern the behavior of this compound and its analogs.
Synergistic Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. Integrating these computational tools can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold.
Key applications include:
Predictive Modeling: Developing ML models trained on existing data for pyrimidine derivatives to predict properties like bioactivity, toxicity, and synthetic accessibility for novel, un-synthesized analogs.
De Novo Design: Using deep generative models to design new derivatives with desired properties. nih.govnih.gov These models can explore vast chemical space to propose innovative structures that a human chemist might not conceive. nih.govresearchgate.net
Reaction Prediction and Synthesis Planning: Employing AI tools to predict the outcomes of unknown reactions and to devise optimal, multi-step synthetic routes, potentially uncovering more efficient and sustainable pathways.
Untapped Potential in Structure-Activity Relationship (SAR) Studies for Chemical Tools
While the ultimate goal might be drug development, this compound and its derivatives hold significant, untapped potential as chemical tools to probe biological systems. A systematic exploration of its Structure-Activity Relationship (SAR) is fundamental to unlocking this potential.
SAR studies involve synthesizing a series of related compounds and evaluating how small, systematic changes in their structure affect a specific biological activity. nih.govhumanjournals.com For this scaffold, key questions to address include:
The Role of the Thiol Group: Is the thiol essential for activity? How does its conversion to thioethers, sulfoxides, or sulfones affect activity? The thiol group could act as a hydrogen bond donor, a nucleophile, or a metal chelator.
Impact of the Methoxy Group: How does replacing the methoxy group with other alkoxy groups or hydrogen affect potency and selectivity? This group can influence solubility and act as a hydrogen bond acceptor.
Influence of the Methyl Group: What is the effect of varying the size and electronics of the substituent at the 2-position?
Substitution on the Pyrimidine Ring: Can additional substituents be introduced on the pyrimidine ring to enhance interactions with a biological target?
A thorough SAR investigation will generate valuable data that can guide the design of potent and selective chemical probes, which in turn can be used to study the function of specific proteins or pathways in cells. nih.govresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Methoxy-2-methylpyrimidine-4-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrimidine derivatives often begins with nucleophilic substitution or thiolation reactions. For example, introducing a thiol group may involve reacting a methoxy or methylthio precursor with thiourea or hydrogen sulfide under controlled pH (e.g., basic conditions). Reaction temperature (50–80°C) and solvent polarity (e.g., ethanol or DMF) significantly impact yield and purity. Purification via column chromatography or recrystallization is critical to isolate the thiol derivative .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the positions of methoxy, methyl, and thiol groups by analyzing chemical shifts (e.g., thiol protons at δ 3.5–4.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions, as demonstrated in analogous pyrimidine-thione derivatives .
- FTIR : Identifies S-H stretching vibrations (~2500 cm) and C-S bond signatures .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on hazard classifications (H302, H315, H319, H335), researchers should:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store the compound in airtight containers away from oxidizers.
- Neutralize waste with dilute sodium bicarbonate before disposal. Immediate medical consultation is required upon exposure .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-donating methoxy group at position 5 enhances ring electron density, making the thiol group at position 4 more nucleophilic. This can be quantified via Hammett constants or DFT calculations. Experimental validation involves comparing reaction rates with analogs (e.g., 5-chloro vs. 5-methoxy derivatives) in SNAr (nucleophilic aromatic substitution) reactions. Competitive reactions with amines or thiols under varying pH (7–12) can elucidate regioselectivity .
Q. What computational strategies predict the metabolic pathways or environmental degradation of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models oxidation potentials (e.g., thiol to sulfonic acid) and hydrolysis pathways.
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450) or environmental surfaces (e.g., silica nanoparticles) .
- Database Tools : PubChem’s PISTACHIO and REAXYS predict metabolic sites and biodegradation products .
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
- Methodological Answer : Systematic analysis of variables is required:
- DoE (Design of Experiments) : Vary solvent (polar aprotic vs. protic), catalyst (e.g., NaH vs. KCO), and temperature.
- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation.
- Controlled Atmosphere : Prevent thiol oxidation by conducting reactions under nitrogen .
Q. What role does this compound play in drug design, particularly in antimicrobial or anticancer research?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the thiol group to sulfonamide or disulfide derivatives and test against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., HeLa).
- Enzyme Inhibition Assays : Target thymidylate synthase or dihydrofolate reductase, common pyrimidine metabolism enzymes.
- In Vivo Studies : Evaluate bioavailability and toxicity in rodent models .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the stability of this compound under oxidative conditions?
- Methodological Answer :
- Controlled Oxidation Experiments : Expose the compound to HO, KMnO, or UV/O and monitor degradation via LC-MS.
- Comparative Studies : Replicate published protocols with strict atmospheric control (e.g., argon vs. air).
- Theoretical Validation : Calculate bond dissociation energies (BDE) for S-H and C-S bonds to predict stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
